REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH2:9][O:10][CH3:11])[CH:6]=[C:5]([O:12][CH3:13])[C:4]=1[C:14](=[O:16])[CH3:15].C(N(CC)CC)C.FC(F)(F)S(O[Si](C(C)(C)C)(C)C)(=O)=O.[Br:39]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[NH4+]>CCCCCCC.C(OCC)(=O)C.O1CCCC1>[Br:39][CH2:15][C:14]([C:4]1[C:5]([O:12][CH3:13])=[CH:6][C:7]([CH2:9][O:10][CH3:11])=[CH:8][C:3]=1[O:2][CH3:1])=[O:16] |f:4.5,6.7,8.9,10.11|
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Name
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|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=CC(=C1)COC)OC)C(C)=O
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Name
|
|
Quantity
|
18.8 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)O[Si](C)(C)C(C)(C)C)(F)F
|
Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
n-heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
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CUSTOM
|
Details
|
the mixture was stirred for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
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TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C=C(C=C1OC)COC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.6 mmol | |
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |